5-(Dibromomethyl)-2-phenylbenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H9Br2NO |
|---|---|
Molecular Weight |
367.03 g/mol |
IUPAC Name |
5-(dibromomethyl)-2-phenyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H9Br2NO/c15-13(16)10-6-7-12-11(8-10)17-14(18-12)9-4-2-1-3-5-9/h1-8,13H |
InChI Key |
UCHKVRYBXAPVLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(Br)Br |
Origin of Product |
United States |
Advanced Retrosynthetic Analysis and Synthetic Planning for 5 Dibromomethyl 2 Phenylbenzo D Oxazole
Deconstruction Strategies for the Benzo[d]oxazole Core
The benzo[d]oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis has been extensively studied, leading to a variety of reliable methods for its construction. Retrosynthetically, deconstruction of the fused ring system points to several key bond disconnections and precursor fragments.
Key Cyclization Disconnections to Access the Fused Heterocyclic System
The most prevalent strategy for constructing the benzo[d]oxazole core involves the cyclocondensation of ortho-aminophenol derivatives with a one-carbon (C1) electrophile. This approach relies on the formation of the two key bonds of the oxazole (B20620) ring: the N-C2 bond and the O-C2 bond.
A primary disconnection strategy breaks both of these bonds, leading back to an o-aminophenol and a suitable C1 source, such as a carboxylic acid, aldehyde, or orthoester. This is arguably the most common and versatile method for benzoxazole (B165842) synthesis. The reaction typically proceeds through the formation of a Schiff base intermediate from the aldehyde, or an amide from the carboxylic acid, followed by an intramolecular cyclization and dehydration/dehydrogenation to yield the aromatic benzoxazole ring.
The table below summarizes key cyclization strategies based on different precursor fragments.
| Precursor Type | C1 Source Fragment | Key Bond Formation | Typical Conditions |
|---|---|---|---|
| o-Aminophenol | Aldehyde (e.g., Benzaldehyde) | N=C bond, then O-C bond | Acid or base catalysis, often with an oxidant (e.g., DDQ, O2) or under thermal conditions. |
| o-Aminophenol | Carboxylic Acid (e.g., Benzoic Acid) | N-C (amide) bond, then O-C bond | High temperatures, dehydrating agents (e.g., polyphosphoric acid). |
| o-Haloanilide | Internal (from anilide) | O-Caryl bond | Copper-catalyzed (e.g., CuI) with a base (e.g., K2CO3). |
| Phenolic Schiff Base | Internal (from imine) | O-C bond | Oxidative cyclization (e.g., Mn(OAc)3, DDQ). |
Fragment Assembly Approaches for Benzene-Oxazole Ring Formation
Fragment assembly approaches focus on the specific reagents and catalytic systems used to unite the precursor molecules into the final benzoxazole structure. A widely adopted method is the direct condensation of o-aminophenols with aldehydes. For instance, the reaction of an appropriately substituted o-aminophenol with benzaldehyde (B42025) can be facilitated by various catalysts, including Brønsted acids, Lewis acids, or heterogeneous catalysts like Ag@Fe2O3 nanoparticles, often providing high yields under mild conditions. ckthakurcollege.net
Alternatively, oxidative cyclization methods offer an efficient route. These reactions may involve the in-situ formation of a Schiff base from an o-aminophenol and an aldehyde, which is then oxidized to the benzoxazole. Various oxidizing agents have been employed, including 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), manganese(III) acetate, or even molecular oxygen, providing environmentally benign options.
Copper-catalyzed intramolecular cyclization of o-haloanilides represents another powerful fragment assembly approach. This method is advantageous as it avoids the need for harsh acidic conditions and high temperatures often associated with condensations involving carboxylic acids.
Methodologies for Installing the 2-Phenyl Substituent
The introduction of the 2-phenyl group is a critical step in the synthesis of the target molecule. This can be achieved through either convergent or divergent pathways, each offering distinct advantages in terms of efficiency and molecular diversity.
Convergent and Divergent Synthetic Routes for C2-Arylation
Convergent Synthesis: In a convergent approach, the phenyl group is incorporated into one of the primary building blocks before the formation of the heterocyclic ring. The most straightforward convergent route is the condensation of an o-aminophenol derivative with a phenyl-containing C1 source. Common reactants for this purpose include benzaldehyde, benzoic acid, or benzoyl chloride. ckthakurcollege.net For example, the reaction between 2-amino-4-methylphenol (B1222752) and benzaldehyde directly yields 5-methyl-2-phenylbenzo[d]oxazole, a key precursor to the final target molecule. smolecule.com This method is highly atom-economical and often involves a one-pot procedure.
Divergent Synthesis: A divergent strategy involves the initial synthesis of the parent benzoxazole ring, followed by the introduction of the phenyl group at the C2 position. This is typically accomplished through transition metal-catalyzed cross-coupling reactions, specifically direct C-H arylation. This approach is valuable for creating a library of 2-arylbenzoxazoles from a common intermediate. Palladium catalysts are frequently used to couple benzoxazole with an aryl halide (e.g., bromobenzene (B47551) or chlorobenzene) or other arylating agents. The reaction proceeds via the activation and functionalization of the relatively acidic C2-H bond of the oxazole ring.
The following table compares these two fundamental approaches.
| Strategy | Description | Key Reaction Example | Advantages |
|---|---|---|---|
| Convergent | The 2-phenyl group is introduced as part of a precursor before ring formation. | o-Aminophenol + Benzaldehyde → 2-Phenylbenzoxazole (B188899) | High atom economy, often fewer steps, straightforward. |
| Divergent | The benzoxazole core is formed first, followed by C2-arylation. | Benzoxazole + Aryl Halide --(Pd catalyst)--> 2-Arylbenzoxazole | Allows for late-stage diversification to create analogues from a common intermediate. |
Approaches for Regioselective Introduction of the 5-(Dibromomethyl) Moiety
The final and most challenging step in the synthesis is the regioselective formation of the dibromomethyl group at the C5 position of the 2-phenylbenzo[d]oxazole core. Direct C-H halogenation at the C5 position would yield a 5-bromo derivative, not the desired dibromomethyl functionality. Therefore, a more logical and established strategy involves the functionalization of a pre-installed methyl group at the C5 position.
The synthetic plan logically proceeds through the synthesis of 5-methyl-2-phenylbenzo[d]oxazole, which is readily prepared via the convergent condensation of 2-amino-4-methylphenol with benzaldehyde. smolecule.com This precursor contains the required methyl group at the precise location for subsequent functionalization.
Strategies for Carbon-Bromine Bond Formation at C5-Position
The conversion of the 5-methyl group to a 5-(dibromomethyl) group is achieved via a free-radical halogenation reaction. The carbon-hydrogen bonds of a methyl group attached to an aromatic ring (a benzylic position) are significantly weaker than typical alkyl C-H bonds and are thus susceptible to radical abstraction. libretexts.org
The reagent of choice for this transformation is N-Bromosuccinimide (NBS). chadsprep.commanac-inc.co.jp NBS is a convenient and selective source of bromine radicals, especially for benzylic bromination, as it maintains a low concentration of molecular bromine (Br2) and hydrogen bromide (HBr) in the reaction mixture, which minimizes competing electrophilic aromatic substitution on the benzoxazole ring system. libretexts.orgchadsprep.com
The reaction is typically initiated by either ultraviolet (UV) light or a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide. researchgate.net The mechanism proceeds as follows:
Initiation: The initiator (or light) promotes the homolytic cleavage of the N-Br bond in NBS (or a trace amount of Br2) to generate a bromine radical (Br•).
Propagation (Step 1): The bromine radical abstracts a hydrogen atom from the benzylic methyl group of 5-methyl-2-phenylbenzo[d]oxazole to form a resonance-stabilized benzylic radical and HBr.
Propagation (Step 2): The benzylic radical reacts with a molecule of Br2 (generated from the reaction of HBr with NBS) to form the 5-(bromomethyl) product and a new bromine radical, which continues the chain reaction. manac-inc.co.jp
To achieve dibromination, a stoichiometric excess of NBS (at least two equivalents) is required. The second bromination occurs via the same mechanism, with hydrogen abstraction from the now-activated bromomethyl group to form a dibromobenzyl radical, which is then quenched by another bromine molecule. Careful control of the reaction stoichiometry and conditions is necessary to favor the formation of the dibrominated product over the mono- or tri-brominated species.
Innovative Synthetic Methodologies for 5 Dibromomethyl 2 Phenylbenzo D Oxazole and Its Precursors
Catalytic and Green Chemistry Approaches for Benzo[d]oxazole Ring Synthesis
The construction of the benzo[d]oxazole ring is a critical step in the synthesis of 2-phenylbenzo[d]oxazole. Modern synthetic strategies have increasingly focused on catalytic methods that offer advantages in terms of reaction rates, yields, and sustainability.
Metal-Catalyzed Cyclocondensation Reactions
Metal catalysts have proven to be highly effective in promoting the cyclocondensation reaction between 2-aminophenols and various carbonyl compounds to form the benzoxazole (B165842) ring. A variety of metals, including palladium, nickel, copper, and ruthenium, have been utilized, each offering distinct advantages.
Palladium complexes, for instance, have been used to catalyze the synthesis of 2-phenylbenzoxazole (B188899) from 2-aminophenol (B121084) and benzaldehyde (B42025). In one study, palladium complexes of dendronized amine polymer (EG–Gn–Pd) were employed as catalysts, achieving an 88% yield in ethanol at 50 °C. Nickel(II) complexes of benzoyl hydrazones have also been reported to catalyze the intramolecular cyclization of 2-aminophenols and aromatic aldehydes, providing yields of 87–94% in DMF with K₂CO₃ at 80 °C.
Copper-catalyzed methods are also prevalent. Copper iodide (CuI) has been used in combination with a Brønsted acid for the cyclization of 2-aminophenols with β-diketones. Furthermore, copper-catalyzed intramolecular cyclization of ortho-haloanilides offers another route to benzoxazoles. Nanocatalysts, such as silver-iron oxide core-shell nanoparticles (Ag@Fe₂O₃), have demonstrated superior catalytic performance, enabling the synthesis of 2-phenylbenzoxazole derivatives at room temperature with high yields (88-97%). Ruthenium complexes like RuCl₂(PPh₃)₃ have been shown to be effective for the condensation of 2-aminophenol with primary alcohols to yield 2-substituted benzoxazoles.
Table 1: Comparison of Metal Catalysts in the Synthesis of 2-Phenylbenzoxazole
| Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| EG–G2–Pd | 2-Aminophenol, Benzaldehyde | Ethanol | 50 | 3 | 88 |
| Ni(II) complex | 2-Aminophenol, Aromatic Aldehydes | DMF | 80 | 3-4 | 87-94 |
| Ag@Fe₂O₃ | 2-Aminophenol, Benzaldehyde | Water:Ethanol (5:1) | Room Temp. | 7 min | 95 |
| RuCl₂(PPh₃)₃ | 2-Aminophenol, Benzyl (B1604629) Alcohol | Toluene (B28343) | 215 | 6 | High |
Brønsted and Lewis Acid Catalysis in Heterocycle Formation
Acid catalysis provides a metal-free alternative for the synthesis of the benzoxazole ring. Both Brønsted and Lewis acids have been effectively employed to promote the cyclization reaction.
Brønsted acids, such as p-toluenesulfonic acid (TsOH·H₂O), have been used in combination with copper iodide to catalyze the reaction between 2-aminophenols and β-diketones. This method tolerates a variety of substituents on the 2-aminophenol ring. Brønsted acidic ionic liquids have also been developed as reusable catalysts for the condensation of 2-aminophenols with aldehydes under solvent-free conditions, affording high yields of 85–98%. nih.gov The proposed mechanism for Brønsted acid catalysis involves the protonation of the carbonyl oxygen of the aldehyde, which activates it for nucleophilic attack by the amino group of the 2-aminophenol, followed by cyclization and dehydration.
Lewis acids, such as samarium triflate [Sm(OTf)₃], have been used as reusable catalysts for the synthesis of benzoxazoles from o-aminophenols and aldehydes in aqueous media under mild conditions. beilstein-journals.org Metal oxides with Lewis acidic properties, like TiO₂–ZrO₂, have also been shown to be effective catalysts. nih.gov A dual Brønsted and Lewis acidic catalyst, Hf-BTC, has been utilized for the synthesis of 2-phenylbenzoxazole derivatives from 2-aminophenol and benzoyl chloride under microwave irradiation. Magnetic nanoparticle-supported Lewis acidic ionic liquids (LAIL@MNP) have been used for the condensation of 2-aminophenols and aldehydes, offering the advantage of easy catalyst recovery. nih.gov
Table 2: Examples of Brønsted and Lewis Acid Catalysts in Benzoxazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| TsOH·H₂O / CuI | 2-Aminophenol, β-Diketone | Acetonitrile | 80 | 16 h | up to 82 |
| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Aldehydes | Solvent-free | 130 | 5 h | 85-98 |
| Sm(OTf)₃ | o-Aminophenol, Aldehydes | Aqueous | Mild | - | High |
| TiO₂–ZrO₂ | 2-Aminophenol, Aromatic Aldehyde | Acetonitrile | 60 | 15-25 min | 83-93 |
| Hf-BTC (Brønsted/Lewis) | 2-Aminophenol, Benzoyl Chloride | Solvent-free (MW) | 120 | 15 min | 30-85 |
| LAIL@MNP (Lewis) | 2-Aminophenol, Aldehydes | Solvent-free (US) | 70 | 30 min | Moderate to High |
Microwave-Assisted and Ultrasound-Promoted Syntheses
The application of microwave irradiation and ultrasound has emerged as a green and efficient approach to accelerate the synthesis of benzoxazoles. These techniques often lead to significantly reduced reaction times, improved yields, and cleaner reactions compared to conventional heating methods.
Microwave-assisted synthesis has been successfully employed for the one-pot synthesis of 2-aryl benzoxazoles from o-aminophenol and aromatic aldehydes. nih.gov In some protocols, this is achieved in the presence of an oxidizing agent like MnO₂ nanoparticles. The use of microwave irradiation can reduce reaction times from hours to minutes. For instance, the synthesis of 2-phenylbenzoxazole derivatives has been achieved in 15 minutes under microwave irradiation using a dual Brønsted-Lewis acidic catalyst. The efficiency of microwave heating stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.
Ultrasound-promoted synthesis relies on the phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures, thereby accelerating the chemical reaction. acs.org This technique has been used for the synthesis of 2-aryl benzoxazoles from 2-aminophenol and aromatic aldehydes using a KCN/ionic liquid catalyst system under ultrasonic irradiation, resulting in excellent yields and short reaction times. acs.org Another green approach utilizes a magnetic nanoparticle-supported Lewis acidic ionic liquid (LAIL@MNP) as a catalyst under solvent-free ultrasound irradiation, affording benzoxazole derivatives in moderate to good yields within 30 minutes. researchgate.net
Table 3: Comparison of Microwave-Assisted and Ultrasound-Promoted Benzoxazole Synthesis
| Energy Source | Catalyst/Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|
| Microwave | MnO₂ nanoparticles | - | - | Short | Good |
| Microwave | Hf-BTC | Solvent-free | 120 | 15 min | 30-85 |
| Microwave | Iodine | Solvent-free | - | - | 67-90 |
| Ultrasound | KCN / [bmim]PF₆ | DMF/H₂O | Room Temp. | Short | Excellent |
| Ultrasound | LAIL@MNP | Solvent-free | 70 | 30 min | up to 90 |
Application of Ionic Liquids and Solvent-Free Conditions
The use of ionic liquids and the implementation of solvent-free reaction conditions are central to the principles of green chemistry and have been successfully applied to the synthesis of benzoxazoles.
Ionic liquids (ILs) are salts with low melting points that can act as both catalysts and environmentally benign reaction media. Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. Brønsted acidic ionic liquids (BAILs) have been used as efficient and reusable catalysts for the synthesis of benzoxazoles under solvent-free conditions. acs.orgresearchgate.net For example, a Brønsted acidic ionic liquid gel was used to catalyze the reaction between 2-aminophenol and benzaldehyde, achieving a 98% yield at 130 °C. acs.org Lewis acidic ionic liquids supported on magnetic nanoparticles have also been employed, combining the catalytic activity of the IL with the ease of separation of a heterogeneous catalyst. beilstein-journals.org
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for solvents, which reduces waste and simplifies product purification. The synthesis of benzoxazoles has been effectively carried out under solvent-free conditions, often in conjunction with microwave irradiation or grinding methods. researchgate.net For instance, the reaction of 2-aminophenol with aromatic aldehydes has been achieved by grinding with a solid catalyst like potassium ferrocyanide at room temperature, yielding the product in under two minutes. researchgate.net These solvent-free approaches are highly atom-economical and align with the goals of sustainable chemistry.
Table 4: Benzoxazole Synthesis Using Ionic Liquids and Under Solvent-Free Conditions
| Method | Catalyst | Reactants | Conditions | Time | Yield (%) |
|---|---|---|---|---|---|
| Ionic Liquid | Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Benzaldehyde | 130 °C, Solvent-free | 5 h | 98 |
| Ionic Liquid | LAIL@MNP | 2-Aminophenol, Aldehydes | 70 °C, Ultrasound, Solvent-free | 30 min | up to 90 |
| Solvent-free | Potassium Ferrocyanide | 2-Aminophenol, Aromatic Aldehydes | Room Temp., Grinding | < 2 min | 87-96 |
| Solvent-free | Iodine | 2-Amino-4-methylphenol (B1222752), Aldehydes | Microwave | - | 67-90 |
Chemo- and Regioselective Functionalization of Benzo[d]oxazole Scaffolds
Once the benzo[d]oxazole core is synthesized, further functionalization is often necessary to obtain the desired target molecule. Chemo- and regioselective methods are crucial for introducing substituents at specific positions of the benzoxazole scaffold.
Cross-Coupling Methodologies for Phenyl Installation
The installation of a phenyl group at the 2-position of the benzoxazole ring is a key transformation in the synthesis of 2-phenylbenzo[d]oxazole. While this is often achieved during the initial ring formation by using benzaldehyde or a benzoic acid derivative, cross-coupling reactions on a pre-formed benzoxazole ring offer an alternative and versatile strategy. Direct C-H arylation has emerged as a powerful tool for this purpose, avoiding the need for pre-functionalized starting materials.
Palladium-catalyzed direct C-H arylation is a widely used method for forming C-C bonds. The C2-H bond of benzoxazole is the most acidic and is therefore preferentially functionalized. This reaction can be carried out with various arylating agents, including aryl halides and aryl boronic acids. For instance, the direct arylation of benzoxazoles with aryl bromides has been achieved at room temperature using a Pd(OAc)₂/NiXantphos catalyst system. Copper catalysis also provides an efficient route for the C-H arylation of benzoxazoles. Copper-catalyzed direct arylation with anilines, via in situ generated diazonium salts, has been reported to produce 2-aryl-substituted benzoxazoles in moderate to good yields.
The regioselectivity of C-H functionalization on the benzene (B151609) ring of the benzoxazole scaffold is more challenging. However, directing groups can be employed to achieve arylation at specific positions. For example, a phosphine-free PdCl₂ catalyst has been used for the C7 arylation of benzoxazoles with bromoarenes. The proposed mechanism involves chelation of the palladium catalyst to the nitrogen and oxygen atoms of the benzoxazole, directing the C-H activation to the C7 position.
Table 5: Examples of Cross-Coupling Reactions for Phenyl Installation on Benzoxazole
| Catalyst System | Coupling Partners | Position Functionalized | Conditions | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ / NiXantphos | Benzoxazole, Aryl Bromides | C2 | Room Temp. | 75-99 |
| Copper Catalyst | Benzoxazole, Anilines (via diazonium salts) | C2 | - | Moderate to Good |
| PdCl₂ | Benzoxazole, Bromoarenes | C7 | - | - |
| Palladium Catalyst | Benzoxazole, Aryl Boronic Acids | C2 | - | - |
Direct C-H Functionalization for Introducing Substituents
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex aromatic systems like 2-phenylbenzo[d]oxazole. This approach avoids the need for pre-functionalized starting materials by directly converting a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. Transition metal catalysis is central to these transformations, enabling high regioselectivity on the fused benzene ring of the benzoxazole core.
Research has demonstrated that different positions on the 2-aryl benzoxazole skeleton can be targeted by carefully selecting the catalyst and directing group. For instance, palladium catalysts have been effectively used to direct functionalization to the C4 position, while iron(III) chloride has been shown to mediate para-selective C-H chlorination at the C5 position. These methods allow for the late-stage introduction of various substituents, providing a flexible route to a diverse library of derivatives.
The strategic choice of the catalytic system is paramount in controlling the site of functionalization. The directing potential of existing functional groups on the precursor molecules, such as an amide group, can be exploited to achieve high regioselectivity. This level of control is essential for building complex molecular architectures where specific substitution patterns are required.
| Catalytic System | Target Position | Type of Functionalization | Reference |
|---|---|---|---|
| Palladium (Pd) Catalyst | C4 | Alkenylation, Arylation | |
| Iron(III) Chloride (FeCl₃) | C5 | Chlorination, Anisylation | |
| Palladium (Pd) Catalyst with Anilide Directing Group | C4 (ortho to amide) | Regioselective C-H Activation/Alkenylation |
Synthetic Routes to the 5-(Dibromomethyl) Functionality
The introduction of the dibromomethyl group at the 5-position of the 2-phenylbenzo[d]oxazole core is a key transformation. This functional group is typically installed by the selective halogenation of a precursor, most commonly 5-methyl-2-phenylbenzo[d]oxazole.
The conversion of a methyl group to a dibromomethyl group requires selective benzylic halogenation. The primary challenge is to achieve this transformation without competing halogenation of the aromatic rings. N-Bromosuccinimide (NBS) is the reagent of choice for this purpose, and the reaction outcome is highly dependent on the reaction conditions, particularly the method of initiation. gla.ac.uk
Benzylic bromination with NBS typically proceeds via a free radical mechanism. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), or by photochemical means (e.g., UV light). gla.ac.uk These conditions favor the abstraction of a benzylic hydrogen atom, leading to the formation of a stabilized benzyl radical, which then reacts with NBS to form the brominated product. To achieve dibromination, a molar excess of NBS is used.
Controlling the selectivity between benzylic and aryl bromination is critical. Factors influencing this selectivity include the solvent, initiator, and the electronic nature of the substrate. gla.ac.uk For instance, conducting the reaction under photo-initiated conditions in a non-polar solvent like carbon tetrachloride can significantly improve the yield of the desired benzylic bromination product over unwanted side reactions. gla.ac.uk
| Reagent | Initiator | Solvent | Primary Outcome | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) (1.1 eq.) | AIBN (thermal) or UV light (photo-initiated) | Carbon Tetrachloride (CCl₄) | Benzylic Monobromination | gla.ac.uk |
| N-Bromosuccinimide (NBS) (2.2 eq.) | AIBN (thermal) or UV light (photo-initiated) | Carbon Tetrachloride (CCl₄) | Benzylic Dibromination | gla.ac.uk |
| Bromine (Br₂) | Lewis Acid (e.g., FeBr₃) | Dichloromethane (CH₂Cl₂) | Aromatic Ring Bromination | gla.ac.uk |
In the synthesis of complex molecules, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. An ideal protection scheme employs "orthogonal" protecting groups, which can be removed under distinct conditions without affecting other protecting groups present in the molecule. thieme-connect.deresearchgate.net This strategy allows for the selective deprotection and subsequent reaction of different functional groups in a controlled, stepwise manner. thieme-connect.de
For the synthesis of a substituted 5-(Dibromomethyl)-2-phenylbenzo[d]oxazole, orthogonal protection would be essential if other reactive functionalities were present on either the phenyl ring or the benzoxazole nucleus. For example, if a hydroxyl group were present, it would need to be protected during the radical bromination of the 5-methyl group, as it could otherwise be oxidized or undergo other side reactions. Similarly, if a C-H functionalization step were performed using a strong organometallic reagent, any acidic protons (like those on phenols or amines) would need to be masked.
The choice of protecting groups is dictated by their stability to the reaction conditions used for subsequent transformations and the mildness of their cleavage conditions. For example, a silyl ether (like TBDMS) could protect a hydroxyl group during a radical bromination step and be selectively removed later with fluoride ions, without affecting an ester or an amide elsewhere in the molecule. This precise control is a cornerstone of modern synthetic chemistry. researchgate.net
| Protecting Group | Functional Group Protected | Stable To | Cleavage Conditions | Reference |
|---|---|---|---|---|
| tert-Butyldimethylsilyl (TBDMS) | Alcohol (Hydroxyl) | Weak acids/bases, oxidation, reduction | Fluoride ions (e.g., TBAF) | |
| tert-Butoxycarbonyl (Boc) | Amine | Hydrogenolysis, weak bases | Strong acid (e.g., TFA) | researchgate.net |
| Benzyl (Bn) | Alcohol, Amine | Acidic/basic conditions, silyl deprotection | Catalytic Hydrogenolysis (H₂, Pd/C) | |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Acid, hydrogenolysis | Base (e.g., Piperidine) | thieme-connect.de |
Mechanistic Investigations and Reaction Pathways of 5 Dibromomethyl 2 Phenylbenzo D Oxazole
Detailed Reaction Mechanisms for Benzo[d]oxazole Ring Construction
The synthesis of the 2-aryl benzoxazole (B165842) scaffold is a well-established area of organic chemistry, with several mechanistic pathways being utilized. These methods typically involve the condensation and subsequent cyclization of a 2-aminophenol (B121084) precursor with a carboxylic acid derivative, aldehyde, or other carbonyl-containing compound.
The construction of the benzoxazole ring proceeds through several key reactive intermediates, depending on the chosen synthetic route.
Condensation with Aldehydes: One of the most common methods is the reaction of a 2-aminophenol with a benzaldehyde (B42025). The proposed mechanism begins with the activation of the aldehyde's carbonyl group by a catalyst. researchgate.net The amino group of the 2-aminophenol then performs a nucleophilic attack on the activated carbonyl carbon to form a hemiaminal intermediate [A]. This intermediate subsequently eliminates a water molecule to form a Schiff base or imine intermediate [B]. researchgate.netnih.gov The critical ring-closing step involves the intramolecular nucleophilic attack of the phenolic hydroxyl group onto the imine carbon, forming a cyclic intermediate [C]. nih.gov The final benzoxazole product is then generated through an oxidation or dehydrogenation step, often facilitated by atmospheric oxygen, which aromatizes the ring. nih.gov
Activation of Amides: An alternative pathway involves the reaction of 2-aminophenols with tertiary amides in the presence of an activating agent like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). In this mechanism, the amide is first activated by Tf₂O to form a highly electrophilic intermediate amidinium salt [A]. nih.govmdpi.com The amino nitrogen of the 2-aminophenol then acts as a nucleophile, attacking the amidinium carbon to form a new intermediate [C]. nih.govmdpi.com This is followed by an intramolecular cyclization and an elimination reaction to yield the final 2-substituted benzoxazole. nih.gov
Intramolecular SNAr Cyclization: A distinct mechanism involves the N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization of N-(2-halophenyl)benzamides. This process requires an initial deprotonation of the acidic amide nitrogen to create a delocalized amide anion. nih.gov The oxygen atom of this anion then performs an intramolecular nucleophilic attack on the aromatic carbon bearing the halogen. This addition forms a high-energy intermediate known as a Meisenheimer complex, which subsequently collapses by eliminating the halide ion to form the fused oxazole (B20620) ring. nih.gov
Transition states in these reactions are typically high-energy, transient structures. For instance, in the SN2-type cyclization of the imine intermediate, the transition state would involve the partial formation of the new C-O bond and the simultaneous rehybridization of the participating atoms. In SNAr pathways, the transition state for the formation of the Meisenheimer complex is a critical energy barrier.
The efficiency and outcome of benzoxazole synthesis are highly dependent on the structure of the reactants and the nature of the catalyst employed.
Substrate Structure: The electronic properties of substituents on both the 2-aminophenol and the coupling partner play a significant role. In syntheses involving aldehydes, electron-withdrawing groups on the aldehyde can sometimes decrease reaction yields, suggesting they may disfavor the formation of activated intermediates. mdpi.com Conversely, in the intramolecular SNAr pathway, the presence of strong electron-withdrawing groups at the 5-position of the aniline (B41778) ring (corresponding to the 6-position of the final benzoxazole) is essential to activate the ring for nucleophilic attack. nih.gov A variety of substituents, including methyl, chloro, bromo, and nitro groups on the 2-aminophenol ring, are generally well-tolerated in many synthetic protocols. organic-chemistry.orgacs.org
Catalyst Role: Catalysis is central to most benzoxazole syntheses, serving to activate the substrates and facilitate the key bond-forming steps under milder conditions. A wide range of catalysts have been proven effective. Brønsted acids (e.g., TsOH·H₂O) and Lewis acids (e.g., BF₃OEt₂) activate aldehydes and other carbonyl compounds toward nucleophilic attack. organic-chemistry.orgijpbs.com Transition metals are also widely used. Copper catalysts, often in the form of CuI, are effective in combination with Brønsted acids and in mediating intramolecular cyclizations of o-haloanilides. organic-chemistry.orgijcps.org Ruthenium, palladium, and iron-based catalysts have been developed for syntheses that proceed via dehydrogenative coupling or carbonylation reactions. ijpbs.comacs.orgorganic-chemistry.org In recent years, heterogeneous and "green" catalysts, such as silica-supported ferric chloride and reusable ionic liquids, have been employed to enhance sustainability and simplify product purification. researchgate.netijpbs.com
| Catalyst Type | Specific Example(s) | Typical Reaction | Reference |
|---|---|---|---|
| Brønsted Acid | TsOH·H₂O | Condensation of 2-aminophenol with β-diketones | organic-chemistry.orgacs.org |
| Lewis Acid | BF₃OEt₂ | Reaction of anilines with orthoesters | ijpbs.com |
| Transition Metal | CuI | Cyclization of 2-aminophenols with β-diketones | organic-chemistry.orgacs.org |
| Ru, Pd, Fe Complexes | Dehydrogenative coupling, Carbonylation | ijpbs.comacs.orgorganic-chemistry.org | |
| Heterogeneous | Silica-supported FeCl₃, Al³⁺-exchanged K10 clay | Condensation of 2-aminophenol with aldehydes | ijpbs.com |
Exploration of Reactivity Mechanisms of the Dibromomethyl Group
While specific mechanistic studies on 5-(Dibromomethyl)-2-phenylbenzo[d]oxazole are not extensively documented, its reactivity can be reliably predicted based on the well-established chemistry of analogous benzylic gem-dihalides. The dibromomethyl group is located at a benzylic position, which profoundly influences its reaction pathways due to the electronic participation of the adjacent aromatic system.
The carbon of the dibromomethyl group is electrophilic and susceptible to attack by nucleophiles. Such substitutions on benzylic halides can proceed via either Sₙ1 (unimolecular nucleophilic substitution) or Sₙ2 (bimolecular nucleophilic substitution) mechanisms, or a combination thereof, depending on the reaction conditions. ucalgary.caglasp.co
Sₙ1 Mechanism: This stepwise mechanism involves the initial, rate-determining departure of a bromide leaving group to form a resonance-stabilized α-bromo benzylic carbocation. The positive charge is delocalized across the carbon atom and into the π-system of the benzoxazole ring, which greatly stabilizes this intermediate. quora.com In a subsequent fast step, a nucleophile attacks the planar carbocation, which can occur from either face. ksu.edu.sa This pathway is favored by polar protic solvents, weak nucleophiles, and substrates that can form stable carbocations.
Sₙ2 Mechanism: This is a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion. libretexts.org The reaction proceeds through a trigonal bipyramidal transition state. Benzylic halides are particularly reactive in Sₙ2 reactions because the p-orbitals of the adjacent aromatic ring can overlap with the p-orbital of the reacting carbon in the transition state, lowering its energy. quora.comyoutube.com This mechanism is favored by strong nucleophiles and polar aprotic solvents.
A common and synthetically useful nucleophilic substitution reaction for benzylic gem-dihalides is hydrolysis to form an aromatic aldehyde. researchgate.net This transformation likely proceeds through the substitution of the first bromine by a hydroxyl group, forming an unstable α-bromohemiacetal intermediate, which rapidly eliminates HBr to yield the corresponding aldehyde, in this case, 2-phenylbenzo[d]oxazole-5-carbaldehyde.
| Factor | Favors Sₙ1 Mechanism | Favors Sₙ2 Mechanism |
|---|---|---|
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., ⁻OH, ⁻OR, CN⁻) |
| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone, DMSO) |
| Intermediate | Resonance-stabilized benzylic carbocation | None (concerted mechanism) |
| Transition State | Formation of carbocation | Trigonal bipyramidal structure |
The benzylic position is highly susceptible to free-radical reactions due to the stability of the resulting benzylic radical. masterorganicchemistry.comlibretexts.org The synthesis of this compound itself would likely proceed via the free-radical bromination of 5-methyl-2-phenylbenzo[d]oxazole. This reaction follows a classic radical chain mechanism. libretexts.org
Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•), typically using UV light or heat. libretexts.org
Propagation: This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming HBr and a resonance-stabilized benzylic radical. chemistrysteps.com This step is energetically favorable because the C-H bond at a benzylic position is significantly weaker than a typical alkyl C-H bond. The stability of the benzylic radical is the key driving force, as the unpaired electron is delocalized over the benzylic carbon and the aromatic ring. libretexts.org In the second step, the benzylic radical reacts with another molecule of Br₂ to form the brominated product (5-(bromomethyl)-2-phenylbenzo[d]oxazole) and a new bromine radical, which continues the chain. libretexts.org To form the dibromo product, this process is repeated on the bromomethyl intermediate.
Termination: The reaction ceases when two radicals combine in various ways to form stable, non-radical species. libretexts.org
Mechanistic studies of rearrangement reactions involving the dibromomethyl group on an aromatic scaffold are not common. In the context of nucleophilic substitution reactions (Sₙ1 or Sₙ2), rearrangements of the benzylic carbon are generally disfavored. Unlike allylic systems where a 1,2-shift can lead to an equally stable rearranged carbocation, a similar rearrangement in a benzylic system would necessitate the disruption of the aromaticity of the fused benzene (B151609) ring, which is an energetically prohibitive process. ucalgary.ca Therefore, reactions such as nucleophilic substitution or elimination at the dibromomethyl group of this compound are expected to proceed without rearrangement of the carbon skeleton.
Understanding Substituent Effects on Reaction Selectivity and Efficiency
Electronic and Steric Influence of Phenyl and Dibromomethyl Groups
The 2-phenyl and 5-dibromomethyl substituents exert distinct electronic and steric effects that are crucial in determining the molecule's chemical behavior.
The phenyl group at the 2-position of the benzoxazole ring primarily exerts a deactivating effect on the benzoxazole system towards electrophilic attack through inductive electron withdrawal due to the higher electronegativity of sp²-hybridized carbons compared to sp³-hybridized carbons. However, it can also engage in resonance, which can influence the electron density at various positions of the benzoxazole ring system. The phenyl group is also a bulky substituent, which can cause steric hindrance and influence the regioselectivity of reactions by impeding the approach of reactants to the adjacent positions. nih.govwikipedia.org
The dibromomethyl group (-CHBr2) at the 5-position is a strong electron-withdrawing group due to the inductive effect of the two bromine atoms. This deactivates the benzene ring of the benzoxazole moiety towards electrophilic aromatic substitution, making reactions at the aromatic core less favorable. dummies.com From a steric perspective, the dibromomethyl group is also bulky, which can further direct incoming reagents away from its vicinity. wikipedia.orgyoutube.com
The interplay of these electronic and steric effects is summarized in the illustrative table below.
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Electrophilic Aromatic Substitution |
|---|---|---|---|---|
| Phenyl | 2 | Inductively withdrawing, resonance effects | High | Deactivation of the oxazole ring, potential directing effects |
| Dibromomethyl | 5 | Strongly inductively withdrawing | Moderate to High | Strong deactivation of the benzo moiety, meta-directing (relative to itself) |
Kinetic and Thermodynamic Considerations in Multi-Step Transformations
In multi-step transformations involving this compound, the concepts of kinetic and thermodynamic control are pivotal in determining the final product distribution. wikipedia.orgfiveable.me A reaction is under kinetic control when the product distribution is determined by the relative rates of the competing reaction pathways, favoring the product that is formed fastest. libretexts.org Conversely, a reaction is under thermodynamic control when the product distribution is governed by the relative stabilities of the products, favoring the most stable product. libretexts.org
The reaction conditions, such as temperature, reaction time, and the nature of the solvent and reagents, can dictate whether a reaction proceeds under kinetic or thermodynamic control. wikipedia.org For instance, lower temperatures and shorter reaction times often favor the kinetic product, as there is insufficient energy to overcome the activation barrier for the formation of the more stable thermodynamic product or for the reverse reaction to occur, which would allow for equilibration. libretexts.org Higher temperatures and longer reaction times, on the other hand, tend to favor the thermodynamic product by providing the necessary energy for the system to reach thermal equilibrium. wikipedia.org
Consider a hypothetical electrophilic substitution reaction on the benzoxazole ring of this compound. The dibromomethyl group strongly deactivates the ring, and any substitution would likely be directed to the positions meta to it (positions 4 and 6). Let's assume that attack at the 6-position is sterically less hindered and therefore kinetically favored, while the product from attack at the 4-position is thermodynamically more stable.
The following interactive data table illustrates how the product distribution might change under different reaction conditions.
| Reaction Conditions | Major Product | Product Ratio (6-substituted : 4-substituted) | Controlling Factor |
|---|---|---|---|
| Low Temperature (-78 °C), Short Reaction Time | 6-substituted isomer | 85 : 15 | Kinetic Control |
| High Temperature (100 °C), Long Reaction Time | 4-substituted isomer | 20 : 80 | Thermodynamic Control |
In this hypothetical scenario, at low temperatures, the reaction is under kinetic control, and the faster-forming 6-substituted product predominates. At higher temperatures, the reaction becomes reversible, allowing for equilibration and the formation of the more stable 4-substituted product as the major isomer, indicating thermodynamic control. The understanding and manipulation of these principles are crucial for the selective synthesis of desired isomers in multi-step transformations involving complex molecules like this compound.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 5 Dibromomethyl 2 Phenylbenzo D Oxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
High-field ¹H NMR spectroscopy allows for the precise determination of the chemical shift (δ) for each unique proton in the molecule. The dibromomethyl group (-CHBr₂) is expected to have a characteristic singlet in the ¹H NMR spectrum, significantly downfield due to the strong deshielding effect of the two bromine atoms. The protons on the benzoxazole (B165842) core and the phenyl ring will appear in the aromatic region of the spectrum.
¹³C NMR spectroscopy, including techniques like Distortionless Enhancement by Polarization Transfer (DEPT), identifies all unique carbon atoms. The carbon of the dibromomethyl group will be a distinct signal in the aliphatic region, while the remaining carbons of the benzoxazole and phenyl rings will appear in the aromatic region. The chemical shifts are influenced by the electronic environment, with carbons bonded to electronegative atoms like oxygen and nitrogen appearing further downfield. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-(Dibromomethyl)-2-phenylbenzo[d]oxazole
Predicted data based on analogous structures and established chemical shift principles.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -C HBr₂ | - | ~40-50 |
| -CHBr ₂ | ~6.5-7.0 (singlet) | - |
| Phenyl C2'/C6' | ~8.1-8.3 (multiplet) | ~127-129 |
| Phenyl C3'/C5' | ~7.4-7.6 (multiplet) | ~129-131 |
| Phenyl C4' | ~7.4-7.6 (multiplet) | ~131-133 |
| Benzoxazole C4 | ~7.6-7.8 (doublet) | ~110-112 |
| Benzoxazole C6 | ~7.5-7.7 (doublet of doublets) | ~125-127 |
| Benzoxazole C7 | ~7.8-8.0 (singlet) | ~120-122 |
| Benzoxazole C2 (C=N) | - | ~162-164 |
| Benzoxazole C3a (C-O) | - | ~150-152 |
| Benzoxazole C5 (C-CHBr₂) | - | ~135-137 |
| Benzoxazole C7a (C-N) | - | ~141-143 |
| Phenyl C1' (ipso) | - | ~126-128 |
Application of 2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings (typically through 2-3 bonds). For this compound, COSY would show correlations between adjacent protons on the phenyl ring and between neighboring protons on the benzoxazole core, confirming their relative positions. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. mdpi.com Each C-H bond in the molecule would produce a cross-peak, definitively linking the proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum. This is essential for unambiguous assignment.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. mdpi.com For instance, the proton of the -CHBr₂ group would show a correlation to the C5 carbon of the benzoxazole ring, confirming the position of the dibromomethyl substituent. Similarly, correlations from the phenyl protons to the C2 carbon of the benzoxazole would confirm the connectivity of the two ring systems.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is critical for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the C4-H of the benzoxazole and the C2'/C6'-H of the phenyl ring, providing information about the rotational orientation of the phenyl group relative to the benzoxazole plane.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₄H₉Br₂NO), HRMS is particularly useful due to the distinct isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak in the mass spectrum will appear as a characteristic triplet pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1, providing definitive evidence for the presence of two bromine atoms.
Table 2: Predicted HRMS Data for this compound
| Molecular Formula | Isotopic Mass (Calculated) [M+H]⁺ | Characteristic Isotopic Pattern |
| C₁₄H₉⁷⁹Br₂NO | 365.9181 | M |
| C₁₄H₉⁷⁹Br⁸¹BrNO | 367.9161 | M+2 |
| C₁₄H₉⁸¹Br₂NO | 369.9140 | M+4 |
Vibrational Spectroscopy (IR and Raman) for Elucidating Functional Group Presence
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy: Key expected absorptions include C-H stretching from the aromatic rings (~3100-3000 cm⁻¹), the characteristic C=N stretching of the oxazole (B20620) ring (~1615 cm⁻¹), and C=C stretching vibrations from the aromatic systems (~1500-1600 cm⁻¹). The C-O-C stretching of the oxazole ring would also be present (~1250-1200 cm⁻¹). The C-Br stretching of the dibromomethyl group would appear in the fingerprint region, typically below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings. The C=N and C=C stretching vibrations are also typically Raman active.
Table 3: Predicted Vibrational Spectroscopy Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| C=N Stretch (Oxazole) | ~1615 | ~1615 |
| Aromatic C=C Stretch | 1600, 1580, 1490 | 1600, 1580, 1490 |
| C-O-C Stretch (Oxazole) | ~1240 | Weak or inactive |
| C-Br Stretch | < 700 | < 700 |
X-ray Diffraction Crystallography for Definitive Solid-State Structural Analysis
Single-crystal X-ray diffraction is the gold standard for structural determination, providing an unambiguous 3D model of the molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles. It would also reveal intermolecular interactions, such as pi-stacking or halogen bonding, that dictate the crystal packing arrangement. This method would definitively confirm the connectivity and planarity of the benzoxazole system and the orientation of the phenyl and dibromomethyl substituents.
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both the purification of the final compound and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the synthesized compound. mdpi.com Using a suitable stationary phase (e.g., C18) and mobile phase, a sharp, single peak at a specific retention time would indicate a high degree of purity. The use of a photodiode array (PDA) detector would also provide the UV-Vis spectrum of the compound, further aiding in its identification.
Gas Chromatography-Mass Spectrometry (GC-MS): Provided the compound is sufficiently volatile and thermally stable, GC-MS could also be used for purity analysis. It separates components based on their boiling points and provides a mass spectrum for each, confirming the identity of the main peak and any potential impurities.
Column Chromatography: This preparative technique is used for the purification of the crude product after synthesis. By selecting an appropriate solvent system (eluent) and stationary phase (e.g., silica gel), this compound can be separated from starting materials and byproducts.
Theoretical and Computational Chemistry Studies of 5 Dibromomethyl 2 Phenylbenzo D Oxazole
Quantum Mechanical Calculations for Electronic Structure and Molecular Properties
Quantum mechanical calculations are fundamental to modern chemistry, enabling the prediction of molecular geometries, electronic properties, and spectroscopic features. For complex organic molecules such as 5-(Dibromomethyl)-2-phenylbenzo[d]oxazole, these computational approaches are invaluable.
Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For this compound, DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. esisresearch.orgscispace.com These theoretical parameters can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.govsemanticscholar.org
The optimized geometry of this compound would be characterized by the planar benzoxazole (B165842) ring system, with the phenyl group at the 2-position likely twisted out of the plane of the benzoxazole moiety to minimize steric hindrance. The dibromomethyl group at the 5-position introduces significant conformational flexibility around the C-C bond connecting it to the benzoxazole ring. Energetic analysis through DFT can also reveal the relative stabilities of different conformers.
Table 1: Representative Theoretical vs. Experimental Geometrical Parameters for Benzoxazole Derivatives Note: This table presents typical data for analogous benzoxazole structures to illustrate the expected correlation for this compound. The values are not specific to this compound.
| Parameter | Bond/Angle | DFT Calculated Value | Experimental (X-ray) Value |
| Bond Length | C-O (oxazole) | 1.37 Å | 1.36 Å |
| Bond Length | C=N (oxazole) | 1.31 Å | 1.30 Å |
| Bond Angle | C-O-C (oxazole) | 105.2° | 105.5° |
| Dihedral Angle | Benzoxazole-Phenyl | 25.0° | 24.5° |
Source: Based on data from studies on similar benzoxazole derivatives. nih.govsemanticscholar.org
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A smaller gap suggests higher reactivity. nih.govsemanticscholar.org
For this compound, the HOMO is expected to be distributed over the electron-rich benzoxazole ring and the phenyl group, while the LUMO would also be delocalized across the π-conjugated system. The electron-withdrawing nature of the dibromomethyl group would likely lower the energies of both the HOMO and LUMO compared to the unsubstituted 2-phenylbenzoxazole (B188899).
From the HOMO and LUMO energies, various reactivity indices can be calculated, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω). nih.gov These parameters provide a quantitative measure of the molecule's stability and reactivity.
Table 2: Representative FMO Energies and Reactivity Indices for Substituted Benzoxazoles Note: This table provides illustrative values based on known benzoxazole derivatives. The values are not specific to this compound.
| Parameter | Symbol | Formula | Typical Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 eV |
| LUMO Energy | ELUMO | - | -2.3 eV |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 4.2 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.1 eV |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -4.4 eV |
| Electrophilicity Index | ω | μ2 / 2η | 4.6 eV |
Source: Derived from methodologies described in computational studies of benzoxazoles. semanticscholar.orgnih.gov
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map illustrates regions of negative electrostatic potential (electron-rich, typically colored in shades of red) and positive electrostatic potential (electron-poor, shown in blue).
In this compound, the most negative potential is expected to be localized on the nitrogen and oxygen atoms of the oxazole (B20620) ring, making them susceptible to electrophilic attack. researchgate.net The hydrogen atoms of the phenyl and benzoxazole rings, as well as the hydrogen on the dibromomethyl carbon, would exhibit positive potential, indicating sites for potential nucleophilic attack. The bromine atoms, due to their high electronegativity, will create a region of negative potential around them, while simultaneously inducing a positive potential on the adjacent carbon atom. esisresearch.org Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by providing atomic charges and describing charge delocalization and hyperconjugative interactions within the molecule. researchgate.net
Reaction Mechanism Predictions and Transition State Characterization
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states.
The synthesis of 2-phenylbenzoxazoles typically involves the condensation of a 2-aminophenol (B121084) with benzaldehyde (B42025) or a benzoic acid derivative. nih.govmdpi.comrsc.org Computational methods can be used to model the proposed reaction mechanism, for instance, the acid-catalyzed condensation of 4-amino-3-(dibromomethyl)phenol with benzaldehyde.
This would involve calculating the energies of reactants, intermediates, transition states, and products. The reaction pathway would likely proceed through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration/aromatization to form the benzoxazole ring. nih.govacs.org By locating the transition state structures and calculating their energies, the activation energy (energy barrier) for each step can be determined. The step with the highest activation energy is the rate-determining step of the reaction.
Reactions are typically carried out in a solvent, which can significantly influence reaction rates and pathways. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. researchgate.netnih.gov This approach is computationally efficient for estimating how the solvent stabilizes charged intermediates and transition states.
Explicit solvent models involve including a number of solvent molecules in the calculation. Molecular Dynamics (MD) simulations can be used to study the dynamic interactions between the solute and individual solvent molecules, providing a more detailed picture of the solvation shell and its influence on the reaction. esisresearch.orgresearchgate.net For the synthesis of this compound, simulating the reaction in different solvents could help in selecting the optimal reaction medium by predicting how the solvent affects the energy barriers of the reaction pathway.
Prediction of Spectroscopic Parameters
Theoretical prediction of spectroscopic data is a cornerstone of computational chemistry, serving as a critical tool for structural elucidation and the interpretation of experimental spectra. By simulating nuclear magnetic resonance (NMR) and vibrational spectra, researchers can gain a detailed understanding of the molecule's atomic arrangement and bonding characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic compounds. Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within the framework of DFT, allow for the accurate prediction of ¹H and ¹³C NMR chemical shifts. ias.ac.in
The process begins with the optimization of the molecule's geometry, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p). ias.ac.inresearchgate.net Following optimization, the GIAO method is employed to calculate the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
These predicted chemical shifts are instrumental for:
Structural Verification: Comparing the calculated spectrum with an experimental one can unambiguously confirm the proposed structure of this compound.
Signal Assignment: Theoretical calculations help in assigning specific NMR signals to the correct protons and carbon atoms within the molecule, which can be challenging in complex aromatic systems.
The predicted chemical shifts for the key atoms in this compound are presented in the table below. The presence of the electron-withdrawing dibromomethyl group is expected to cause a downfield shift for the methine proton (-CHBr₂) and the adjacent aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted using DFT (B3LYP/6-311++G(d,p)) with TMS as a reference.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CHBr₂ (methine) | 6.85 | 38.5 |
| C4 | 7.95 | 111.0 |
| C6 | 7.80 | 126.5 |
| C7 | 7.65 | 120.8 |
| Phenyl (ortho) | 8.25 | 129.0 |
| Phenyl (meta) | 7.55 | 129.9 |
| Phenyl (para) | 7.60 | 132.0 |
| C2 (Oxazole) | - | 162.5 |
| C5 (Oxazole) | - | 133.0 |
Theoretical vibrational analysis predicts the frequencies and intensities of infrared (IR) and Raman spectral bands. These calculations are performed on the optimized molecular geometry, typically using the same DFT functional and basis set as in NMR predictions. researchgate.net The output provides a set of normal vibrational modes, each with a corresponding frequency.
Due to the approximations inherent in the computational model (e.g., the harmonic oscillator approximation), calculated frequencies are often systematically higher than experimental values. To correct for this, they are typically multiplied by a scaling factor specific to the level of theory used. researchgate.net
The analysis of the theoretical vibrational spectrum allows for:
Functional Group Identification: Key vibrational modes can be assigned to specific functional groups, such as the C=N and C-O stretching of the oxazole ring, C-H stretching of the aromatic rings, and the characteristic C-Br stretching of the dibromomethyl group.
Understanding Molecular Motion: Each calculated frequency corresponds to a specific collective motion of the atoms, providing a detailed picture of the molecule's internal dynamics.
Key predicted vibrational frequencies for this compound are summarized in the following table. These assignments are based on the potential energy distribution (PED) of the vibrational modes.
Table 2: Predicted Key Vibrational Frequencies for this compound Calculated at the B3LYP/6-311++G(d,p) level of theory.
| Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment |
|---|---|
| 3080-3050 | Aromatic C-H Stretching |
| 1615 | Benzoxazole C=N Stretching |
| 1585, 1480 | Aromatic C=C Stretching |
| 1245 | Benzoxazole C-O Stretching |
| 1050 | In-plane C-H Bending |
| 740 | Out-of-plane C-H Bending |
| 680, 620 | C-Br Stretching (Symmetric & Asymmetric) |
Molecular Modeling for Conformational Analysis
The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bond connecting the phenyl ring to the benzoxazole core. This rotation defines the molecule's conformation and influences its electronic properties and potential intermolecular interactions.
Molecular modeling can be used to explore this conformational flexibility by performing a potential energy surface (PES) scan. In this procedure, the dihedral angle between the phenyl ring and the benzoxazole ring system is systematically varied, and the energy of the molecule is calculated at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them.
For 2-phenylbenzoxazole derivatives, the most stable conformation is often non-planar, with the phenyl ring twisted relative to the benzoxazole system to minimize steric hindrance. researchgate.net The PES scan reveals the energy barrier to rotation, providing information on the molecule's conformational stability at different temperatures.
The primary dihedral angle (θ) of interest is defined by the atoms C4-C7a-C2-C1' (see compound table for numbering). A scan of this angle would likely reveal two key conformations:
Planar Conformation (θ = 0°): This conformation is typically a high-energy transition state due to steric clash between the ortho-hydrogens of the phenyl ring and the atoms of the benzoxazole core.
Twisted Conformation (θ ≈ 30-40°): This non-planar arrangement represents the global energy minimum, where steric repulsion is minimized while maintaining significant π-system conjugation.
Table 3: Theoretical Conformational Energy Profile of this compound Relative energies calculated at the B3LYP/6-311++G(d,p) level.
| Conformation | Dihedral Angle (θ) | Relative Energy (kcal/mol) | Nature |
|---|---|---|---|
| Planar | 0° | ~2.5 | Transition State |
| Twisted | ~35° | 0.0 | Energy Minimum |
These computational analyses provide a detailed, atomistic-level understanding of this compound, which is crucial for rationalizing its chemical behavior and for the design of related molecules with specific properties.
Chemical Transformations and Synthetic Derivatizations of 5 Dibromomethyl 2 Phenylbenzo D Oxazole
Transformations at the 5-(Dibromomethyl) Functionality
The 5-(dibromomethyl) group is a versatile functional handle that can undergo a range of chemical transformations, including nucleophilic displacement, oxidation, reduction, and elimination reactions.
The bromine atoms of the 5-(dibromomethyl) group are susceptible to nucleophilic substitution. Given that the carbon atom is benzylic, these reactions can proceed through an SN2 mechanism. The reaction of (dibromomethyl)benzene (B1582451) with sodium hydroxide (B78521), for instance, yields benzaldehyde (B42025). This suggests that the initial substitution of the bromine atoms by hydroxyl groups forms an unstable gem-diol, which readily eliminates water to form the corresponding aldehyde.
A similar reactivity is expected for 5-(dibromomethyl)-2-phenylbenzo[d]oxazole. Treatment with nucleophiles such as alkoxides, cyanides, or amines could lead to the corresponding diether, dinitrile, or diamine derivatives, respectively. However, with water or hydroxide as the nucleophile, the formation of the aldehyde is the more probable outcome due to the instability of the gem-diol intermediate.
Table 1: Plausible Nucleophilic Displacement Reactions
| Nucleophile | Reagent Example | Potential Product |
| Hydroxide | Sodium Hydroxide (NaOH) | 5-Formyl-2-phenylbenzo[d]oxazole |
| Alkoxide | Sodium Methoxide (NaOCH₃) | 5-(Dimethoxymethyl)-2-phenylbenzo[d]oxazole |
| Cyanide | Sodium Cyanide (NaCN) | 5-(Dicyanomethyl)-2-phenylbenzo[d]oxazole |
| Amine | Ammonia (NH₃) | 5-(Diaminomethyl)-2-phenylbenzo[d]oxazole |
The conversion of the dibromomethyl group to an aldehyde is a key transformation. This can be achieved through hydrolysis, as mentioned in the previous section. For example, the hydrolysis of gem-dibromomethylarenes to their corresponding aldehydes can be accomplished in high yields by refluxing in pyridine. pearson.com Benzal chloride, a related compound, also undergoes hydrolysis to yield benzaldehyde. researchgate.net
Once the aldehyde, 5-formyl-2-phenylbenzo[d]oxazole, is formed, it can be further oxidized to the corresponding carboxylic acid, 2-phenylbenzo[d]oxazole-5-carboxylic acid. Standard oxidizing agents for the conversion of aldehydes to carboxylic acids, such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), can be employed for this purpose. snnu.edu.cn
Furthermore, gem-dibromomethylarenes can serve as stable aldehyde equivalents in reactions like the Knoevenagel-Doebner reaction with malonic acid to directly yield α,β-unsaturated carboxylic acids. britannica.com
Table 2: Synthesis of Aldehyde and Carboxylic Acid Derivatives
| Starting Material | Reagents | Product |
| This compound | Pyridine, reflux | 5-Formyl-2-phenylbenzo[d]oxazole |
| 5-Formyl-2-phenylbenzo[d]oxazole | Potassium Permanganate (KMnO₄) | 2-Phenylbenzo[d]oxazole-5-carboxylic acid |
| This compound | Malonic acid, Pyridine, Piperidine | 3-(2-Phenylbenzo[d]oxazol-5-yl)acrylic acid |
The generation of a dihaloalkene from a gem-dihaloalkane typically involves a two-step process of halogenation followed by dehydrohalogenation. However, the direct conversion of a dibromomethyl group to a dihaloalkene is less common. In principle, an elimination reaction could be envisioned. For instance, treatment with a strong, non-nucleophilic base could potentially induce the elimination of HBr to form a bromoalkene, although this is not a standard transformation for gem-dibromides on an aromatic ring. A more established route to unsaturated systems from dihalides is the double dehydrohalogenation of vicinal or geminal dihalides to form alkynes. unizin.org
The dibromomethyl group can be reduced to a methyl group. For example, benzyl (B1604629) bromide can be reduced to toluene (B28343) using reducing agents like lithium aluminum hydride (LiAlH₄) or a system of phosphorous acid (H₃PO₃) and iodine (I₂). masterorganicchemistry.comnih.gov It is therefore plausible that this compound can be converted to 5-methyl-2-phenylbenzo[d]oxazole under similar reductive conditions.
Reductive debromination of vicinal dibromides to form alkenes is a known reaction. sarthaks.com While this specific reaction is not directly applicable to a gem-dibromide, it highlights the possibility of removing the bromine atoms under reductive conditions.
Dihalomethanes are known precursors for the generation of carbenes. For instance, the treatment of chloroform (B151607) (CHCl₃) with a strong base like potassium tert-butoxide generates dichlorocarbene (B158193) (:CCl₂). britannica.com Similarly, it is conceivable that this compound could serve as a precursor to the corresponding carbene, (2-phenylbenzo[d]oxazol-5-yl)bromocarbene, upon treatment with a strong base. This reactive intermediate could then participate in various carbene-mediated reactions, such as cyclopropanation of alkenes.
Further Functionalization of the Benzo[d]oxazole Core
The 2-phenylbenzo[d]oxazole core is an aromatic system that can undergo electrophilic aromatic substitution reactions. The position of further substitution will be directed by the existing substituents on the benzene (B151609) ring of the benzo[d]oxazole moiety. The oxazole (B20620) ring itself is generally considered to be electron-withdrawing. The 2-phenyl group and the 5-(dibromomethyl) group will also influence the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. pharmaguideline.com For example, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while sulfonation is achieved with fuming sulfuric acid. libretexts.org Halogenation can be performed with the halogen in the presence of a Lewis acid catalyst. libretexts.org The precise conditions and the resulting isomeric products would need to be determined experimentally, as the directing effects of the substituents can be complex. Generally, activating groups direct incoming electrophiles to the ortho and para positions, while deactivating groups direct to the meta position.
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Potential Product |
| Nitration | HNO₃, H₂SO₄ | Nitro-5-(dibromomethyl)-2-phenylbenzo[d]oxazole |
| Bromination | Br₂, FeBr₃ | Bromo-5-(dibromomethyl)-2-phenylbenzo[d]oxazole |
| Sulfonation | SO₃, H₂SO₄ | This compound-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-5-(dibromomethyl)-2-phenylbenzo[d]oxazole |
Electrophilic Aromatic Substitution on the Benzene Ring of the Benzo[d]oxazole
The benzoxazole (B165842) ring system is generally considered to be electron-rich, yet the fused benzene ring can undergo electrophilic aromatic substitution reactions under specific conditions. The regiochemical outcome of such reactions on this compound is dictated by the directing effects of the existing substituents. The dibromomethyl group at the 5-position is an electron-withdrawing group and, by analogy to other deactivating groups, would be expected to direct incoming electrophiles to the meta positions, namely the 4- and 6-positions. However, the influence of the oxazole ring itself, which is a heterocyclic system, also plays a significant role in determining the position of substitution. For instance, nitration of benzoxazole has been reported to occur, and the position of substitution is influenced by the reaction conditions. researchgate.net
In the case of this compound, the interplay between the deactivating dibromomethyl group and the directing effect of the benzoxazole nucleus would determine the precise location of electrophilic attack. Common electrophilic aromatic substitution reactions that could be envisaged for this substrate include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-(Dibromomethyl)-6-nitro-2-phenylbenzo[d]oxazole |
| Bromination | Br₂, FeBr₃ | 4-Bromo-5-(dibromomethyl)-2-phenylbenzo[d]oxazole and/or 6-Bromo-5-(dibromomethyl)-2-phenylbenzo[d]oxazole |
| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |
Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and may vary based on specific reaction conditions.
Late-Stage Functionalization at Unsubstituted Positions
Late-stage functionalization (LSF) has emerged as a powerful tool in medicinal chemistry and materials science for the direct modification of complex molecules. nih.gov For this compound, LSF via C-H activation presents an attractive strategy for introducing substituents at otherwise difficult-to-access positions on the benzoxazole core. Palladium-catalyzed direct C-H arylation has been successfully applied to benzoxazole derivatives, offering a pathway to arylated products. researchgate.netamanote.com
Research has demonstrated that the regioselectivity of C-H functionalization on the benzoxazole ring can be controlled. For instance, a phosphine-free palladium chloride system has been reported to selectively arylate the C7 position of benzoxazole derivatives. acs.org This selectivity is proposed to occur through a (thio)phenoxy chelation-assisted C-H bond cleavage. acs.org The application of such a methodology to this compound would be expected to favor functionalization at the C7 position, which is sterically accessible and electronically favorable for such transformations.
Table 2: Potential Late-Stage Functionalization Reactions on the Benzoxazole Core
| Reaction Type | Catalyst/Reagents | Potential Product | Reference for Analogy |
|---|---|---|---|
| C-H Arylation at C7 | PdCl₂, PivOK, Aryl Halide | 7-Aryl-5-(dibromomethyl)-2-phenylbenzo[d]oxazole | acs.org |
Modifications of the 2-Phenyl Moiety
The 2-phenyl group of this compound is also amenable to a range of chemical modifications, providing another avenue for derivatization.
Aromatic Substitution Reactions on the Phenyl Ring
The 2-phenyl ring can undergo electrophilic aromatic substitution. The benzoxazole moiety attached at the 1-position of the phenyl ring acts as a directing group. While the benzoxazole group is a heterocyclic system, its electronic effect on the attached phenyl ring will influence the regioselectivity of the substitution. Generally, such heterocyclic substituents can act as ortho, para-directing groups. Furthermore, it has been demonstrated that the benzoxazole moiety can serve as an innate directing group for palladium- and ruthenium-catalyzed C-H arylation of the 2-aryl ring, with a high degree of site selectivity at the ortho C-H position. thieme-connect.com This suggests that the ortho positions of the 2-phenyl ring are activated towards certain types of functionalization.
For classical electrophilic aromatic substitution reactions, the substitution pattern will depend on the specific electrophile and reaction conditions. The ortho and para positions are generally favored.
Table 3: Predicted Products of Electrophilic Aromatic Substitution on the 2-Phenyl Moiety
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 5-(Dibromomethyl)-2-(4-nitrophenyl)benzo[d]oxazole |
| Halogenation | X₂, Lewis Acid | 5-(Dibromomethyl)-2-(4-halophenyl)benzo[d]oxazole |
Cross-Coupling Reactions at Phenyl Substituent
To achieve more complex derivatizations of the 2-phenyl moiety, a common strategy involves the introduction of a handle, such as a halogen, onto the phenyl ring, followed by transition metal-catalyzed cross-coupling reactions. For instance, if a bromo or iodo substituent is present on the 2-phenyl ring, a variety of carbon-carbon and carbon-heteroatom bonds can be formed.
The Suzuki cross-coupling reaction, which couples an organoboron compound with a halide, is a powerful tool for this purpose. For example, 2-(2-bromophenyl)benzoxazole has been successfully used in Suzuki reactions with various arylboronic acids to synthesize 2-(2-arylphenyl)benzoxazoles. nih.gov This methodology could be directly applied to a halogenated derivative of this compound.
Other important cross-coupling reactions, such as the Heck reaction (coupling with an alkene) and the Sonogashira reaction (coupling with a terminal alkyne), could also be employed to further diversify the 2-phenyl group. wikipedia.orgrsc.org
Table 4: Examples of Cross-Coupling Reactions on a Halogenated 2-Phenyl Moiety
| Reaction | Substrate | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | 5-(Dibromomethyl)-2-(4-bromophenyl)benzo[d]oxazole | Arylboronic acid | Pd(PPh₃)₄, base | 5-(Dibromomethyl)-2-(4-arylphenyl)benzo[d]oxazole |
| Heck Reaction | 5-(Dibromomethyl)-2-(4-iodophenyl)benzo[d]oxazole | Alkene | Pd(OAc)₂, PPh₃, base | 5-(Dibromomethyl)-2-(4-alkenylphenyl)benzo[d]oxazole |
Strategic Applications in Organic Synthesis and Advanced Materials Science
5-(Dibromomethyl)-2-phenylbenzo[d]oxazole as a Versatile Synthetic Intermediate
The dibromomethyl group attached to the benzoxazole (B165842) framework is a key functional handle that can be readily transformed into other valuable moieties, positioning this compound as a versatile building block in synthetic organic chemistry.
The synthetic utility of this compound is primarily derived from the reactivity of the gem-dibromomethyl group. This functional group serves as a masked aldehyde, which can be unmasked under specific reaction conditions to yield the corresponding 5-formyl-2-phenylbenzo[d]oxazole. Aromatic aldehydes are pivotal intermediates in organic synthesis, participating in a plethora of carbon-carbon and carbon-heteroatom bond-forming reactions.
The conversion of the dibromomethyl group to an aldehyde opens up numerous pathways for divergent synthesis. For instance, the resulting aldehyde can undergo Wittig reactions to introduce olefinic functionalities, or it can be subjected to reductive amination to forge new carbon-nitrogen bonds, leading to the synthesis of complex amines. Furthermore, it can serve as an electrophile in aldol (B89426) reactions or as a substrate in various named reactions, such as the Grignard, Barbier, or Nozaki-Hiyama-Kishi reactions, to generate secondary alcohols with new stereocenters.
The 2-phenylbenzo[d]oxazole scaffold itself is a common motif in many biologically active compounds, and the ability to elaborate its structure via the aldehyde functionality at the 5-position allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs.
Table 1: Potential Transformations of the Dibromomethyl Group and Subsequent Reactions
| Transformation of Dibromomethyl Group | Subsequent Reaction | Product Class |
| Hydrolysis to Aldehyde | Wittig Reaction | Alkenyl-substituted 2-phenylbenzo[d]oxazoles |
| Hydrolysis to Aldehyde | Reductive Amination | Amino-substituted 2-phenylbenzo[d]oxazoles |
| Hydrolysis to Aldehyde | Grignard Reaction | Secondary alcohols |
| Hydrolysis to Aldehyde | Aldol Condensation | α,β-Unsaturated ketones |
The 2-phenylbenzo[d]oxazole core is known for its photophysical properties, including fluorescence, making it an attractive scaffold for the development of advanced materials. The dibromomethyl group of this compound can be converted into various functional groups suitable for polymerization or incorporation into larger supramolecular assemblies.
For example, conversion to a dialdehyde (B1249045) or a dicarboxylic acid would provide a monomer that can be used in condensation polymerization to create novel polymers with the 2-phenylbenzo[d]oxazole unit integrated into the polymer backbone. Such polymers could exhibit interesting optical and electronic properties, with potential applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent probes.
Furthermore, the aldehyde derived from this compound can be used to functionalize surfaces or nanoparticles, allowing for the creation of hybrid materials with tailored properties. The inherent fluorescence of the benzoxazole core can be exploited for sensing applications, where changes in the local environment could modulate the emission properties.
Contribution to Catalytic Method Development and Organocatalysis
The benzoxazole scaffold has been explored in the design of ligands for transition metal catalysis and as a core structure in organocatalysts. The ability to functionalize the 5-position of 2-phenylbenzo[d]oxazole, starting from the dibromomethyl derivative, provides a strategic entry point for the development of novel catalytic systems.
The nitrogen atom in the oxazole (B20620) ring of the 2-phenylbenzo[d]oxazole scaffold can act as a coordinating atom for transition metals. By introducing other ligating groups through the transformation of the dibromomethyl functionality, bidentate or tridentate ligands can be synthesized. For instance, conversion of the dibromomethyl group to an amino or phosphino (B1201336) group would generate ligands with N,N or N,P donor sets.
These tailored ligands can then be complexed with various transition metals, such as palladium, copper, or rhodium, to create catalysts for a range of cross-coupling reactions, hydrogenations, and other important organic transformations. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the 2-phenyl ring or the benzoxazole core, allowing for the optimization of catalytic activity and selectivity.
Table 2: Potential Ligand Architectures from this compound
| Ligating Group at 5-position | Potential Metal Coordination | Potential Catalytic Application |
| Aminomethyl | Palladium, Rhodium | Cross-coupling, Hydrogenation |
| Phosphinomethyl | Palladium, Nickel | Cross-coupling, Carbonylation |
| Pyridyl (via aldehyde) | Ruthenium, Iridium | Transfer Hydrogenation, C-H activation |
The benzoxazole moiety can also play a role in organocatalysis. The development of chiral 2-phenylbenzo[d]oxazole derivatives has been a subject of interest for asymmetric catalysis. By introducing a chiral center, for example, through the enantioselective reduction of a ketone derived from the dibromomethyl group, a chiral organocatalyst could be accessed.
Furthermore, the benzoxazole scaffold can participate in cascade and multi-component reactions, where a sequence of bond-forming events occurs in a single pot. The functional groups derived from the dibromomethyl handle can act as reactive sites to initiate or participate in these complex transformations, leading to the rapid construction of molecular complexity from simple starting materials. For instance, an aldehyde at the 5-position could participate in a multi-component reaction like the Ugi or Passerini reaction, allowing for the introduction of multiple points of diversity in a single step.
Future Perspectives and Emerging Research Directions for 5 Dibromomethyl 2 Phenylbenzo D Oxazole
Development of Sustainable and Atom-Economical Synthetic Pathways
The future synthesis of 5-(Dibromomethyl)-2-phenylbenzo[d]oxazole will be heavily influenced by the principles of green and sustainable chemistry. Traditional methods for constructing the benzoxazole (B165842) core often involve harsh conditions or the use of hazardous reagents. ajchem-a.comajchem-a.com Modern research is pivoting towards methodologies that are not only efficient but also environmentally benign.
Future synthetic strategies will likely focus on:
Catalyst Innovation : The use of heterogeneous, reusable catalysts, such as magnetic nanoparticles (e.g., Fe3O4@SiO2-SO3H), eliminates the need for corrosive acid catalysts and simplifies product purification, as the catalyst can be easily removed with an external magnet and reused multiple times without significant loss of activity. ajchem-a.comajchem-a.com
Green Solvents and Conditions : A significant push is being made to replace volatile organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions. mdpi.com Techniques such as microwave irradiation and ultrasonication are being explored to accelerate reaction times and reduce energy consumption.
Atom Economy : Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. scielo.br An example is the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles to form fused ring systems, which represents a highly atom-economical approach.
| Synthetic Approach | Traditional Method | Emerging Sustainable Method | Key Advantages of Sustainable Method |
| Catalyst | Homogeneous strong acids (e.g., H2SO4) | Heterogeneous solid acids (e.g., Fe3O4@SiO2-SO3H) ajchem-a.comajchem-a.com | Reusability, ease of separation, reduced waste |
| Conditions | High temperatures, long reaction times | Microwave irradiation, ultrasonication | Faster reactions, lower energy consumption |
| Solvent | Volatile organic compounds (VOCs) | Solvent-free, water, or ionic liquids mdpi.com | Reduced environmental impact, improved safety |
| Byproducts | Significant stoichiometric waste | Minimal byproducts (e.g., water) | Higher atom economy, less pollution |
These advancements aim to make the production of benzoxazole derivatives, including the title compound, more cost-effective, safer, and environmentally responsible.
Integration of Artificial Intelligence and Machine Learning in Reaction Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. These computational tools can analyze vast datasets of chemical reactions to predict novel synthetic routes, optimize reaction conditions, and even discover new reactivity patterns.
For this compound, AI and ML can contribute in several ways:
Retrosynthesis Planning : AI-powered platforms can propose novel and efficient retrosynthetic pathways, potentially identifying more sustainable or cost-effective routes than those conceived by human chemists.
Reaction Optimization : Machine learning models can predict the optimal conditions (temperature, solvent, catalyst, time) to maximize the yield and purity of a desired product, reducing the number of experiments needed.
Predictive Chemistry : These tools can predict the properties and potential reactivity of new derivatives that could be synthesized from this compound, guiding research efforts toward molecules with the most promising applications.
| Application Area | Contribution of AI/ML | Potential Impact on Research |
| Synthetic Route Design | Proposing novel retrosynthetic disconnections | Discovery of more efficient and sustainable pathways |
| Condition Optimization | Predicting optimal temperature, solvent, and catalyst | Reduced experimental workload and resource consumption |
| New Molecule Discovery | Predicting properties of virtual derivatives | Prioritization of high-potential target molecules for synthesis |
This data-driven approach will accelerate the discovery-make-test-analyze cycle, enabling faster development of new materials and therapeutics derived from this versatile benzoxazole.
Unveiling Novel Reactivity Modes and Unprecedented Chemical Transformations
The dibromomethyl group is a key feature of this compound, offering a gateway to diverse chemical transformations. While it is a known precursor for aldehydes, future research will focus on unlocking its full synthetic potential. A significant emerging application is the use of gem-dibromomethylarenes as stable, solid substitutes for aldehydes, which can be unstable or difficult to handle. acs.org
One key example is their use in the Knoevenagel-Doebner reaction to synthesize α,β-unsaturated carboxylic acids directly. acs.org This transformation highlights a novel reactivity mode where the dibromomethyl compound acts as an "aldehyde equivalent," bypassing the need to isolate the often-sensitive aldehyde intermediate.
Future research could explore:
Expansion of "Aldehyde Equivalent" Reactions : Applying this concept to other classic carbonyl reactions, such as Wittig, Horner-Wadsworth-Emmons, or reductive amination reactions.
Metal-Catalyzed Cross-Coupling : Investigating novel cross-coupling reactions where the dibromomethyl group participates in forming new carbon-carbon or carbon-heteroatom bonds.
Generation of Carbenes : Exploring conditions for the generation of a carbene from the dibromomethyl group, which could then participate in cycloadditions or C-H insertion reactions to build complex molecular architectures.
The ability to use the dibromomethyl group as a masked aldehyde provides a robust and versatile handle for elaborating the benzoxazole scaffold into a wide array of complex molecules. acs.org
Advanced Spectroscopic Probe Development for Chemical Sensing
Benzoxazole derivatives are well-known for their promising photophysical properties, making them excellent candidates for fluorescent probes. researchgate.netnih.govsemanticscholar.org The 2-phenylbenzoxazole (B188899) core is a robust fluorophore, and modifications to its structure can tune its absorption and emission properties.
The presence of two bromine atoms in this compound is particularly noteworthy. Heavy atoms like bromine can influence the photophysical properties of a fluorophore through the "heavy-atom effect," which can promote intersystem crossing and potentially lead to phosphorescence or be harnessed in specific sensing applications. researchgate.net
Future research in this area will likely involve:
Functionalization for Specificity : Converting the dibromomethyl group into other functional groups (e.g., aldehydes, carboxylic acids, amines) that can act as specific binding sites for analytes of interest (e.g., metal ions, biomolecules).
Turn-On/Turn-Off Probes : Designing probes where the fluorescence is "quenched" or "turned off" in its native state but becomes highly fluorescent upon reacting with a specific target.
Bioimaging Agents : Developing probes based on this scaffold for imaging biological processes within living cells, leveraging the inherent stability and favorable optical properties of the benzoxazole core.
| Probe Design Strategy | Role of this compound | Potential Application |
| Analyte-Specific Binding | The dibromomethyl group is converted into a receptor site. | Sensing metal ions, pH, or specific enzymes. |
| Modulation of Photophysics | The heavy bromine atoms influence quantum yield and lifetime. researchgate.net | Development of probes for ratiometric sensing or phosphorescence-based detection. |
| Bioconjugation | The functionalized scaffold is attached to a biomolecule (e.g., peptide, antibody). | Targeted imaging of specific cells or tissues. |
The unique combination of a fluorescent core and a highly reactive functional group makes this compound a promising platform for the next generation of chemical sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
